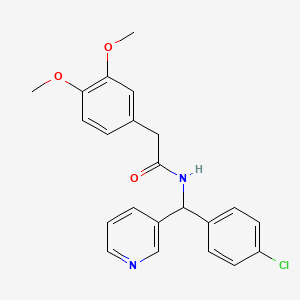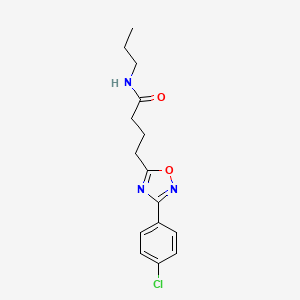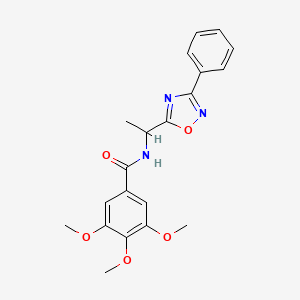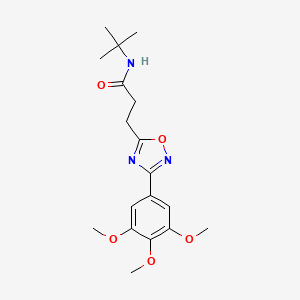
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TBOA, is a compound that has gained significant attention in the scientific community due to its potential applications in research related to neurological disorders. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been found to modulate glutamate signaling in the brain.
Mechanism of Action
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a potent inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, this compound increases the extracellular levels of glutamate, which can activate both ionotropic and metabotropic glutamate receptors. This can lead to an increase in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The effects of this compound on neuronal function have been extensively studied in vitro and in vivo. This compound has been found to increase the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in hippocampal neurons, suggesting an increase in glutamatergic neurotransmission. This compound has also been found to induce seizures in animal models, highlighting its potential as a tool for studying epilepsy.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages as a tool for studying glutamatergic neurotransmission. It is a potent and selective inhibitor of EAATs, which allows for the modulation of glutamate signaling without affecting other neurotransmitter systems. This compound is also relatively easy to synthesize and can be obtained in pure form using column chromatography.
However, there are also limitations to the use of this compound in lab experiments. This compound is a non-specific inhibitor of EAATs and can also inhibit other transporters such as the neutral amino acid transporter. This can lead to off-target effects and limit the interpretation of experimental results. Additionally, this compound has been found to induce seizures in animal models, which can be a confounding factor in studies of neurological disorders.
Future Directions
There are several future directions for research related to N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more selective inhibitors of EAATs that can modulate glutamate signaling without affecting other neurotransmitter systems. Another area of interest is the use of this compound as a tool for studying the role of glutamate signaling in neurological disorders such as epilepsy and stroke. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce off-target effects.
Synthesis Methods
The synthesis of N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of tert-butyl 3-aminopropanoate with 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(tert-butyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in research related to neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. This compound has been found to modulate glutamate signaling in the brain by inhibiting the reuptake of glutamate by EAATs. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function.
properties
IUPAC Name |
N-tert-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-18(2,3)20-14(22)7-8-15-19-17(21-26-15)11-9-12(23-4)16(25-6)13(10-11)24-5/h9-10H,7-8H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKXLWLZGRUECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

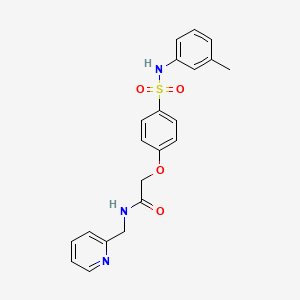

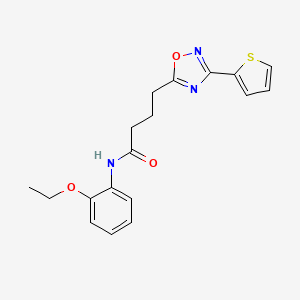




![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)

